isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate
Description
This compound is a bis-coumarin derivative featuring two 2H-chromen-2-one (coumarin) cores linked via an isopropyl acetoxy group. The structure includes a methoxy substituent at position 7 and oxo groups at positions 2 and 4 of the coumarin rings. Such derivatives are typically synthesized via nucleophilic substitution or condensation reactions, leveraging coumarin’s hydroxyl groups for functionalization .
Properties
Molecular Formula |
C24H20O8 |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
propan-2-yl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C24H20O8/c1-13(2)30-23(26)12-29-16-5-4-14-8-19(24(27)32-20(14)10-16)18-11-22(25)31-21-9-15(28-3)6-7-17(18)21/h4-11,13H,12H2,1-3H3 |
InChI Key |
ZVZVODBOSPFNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves the esterification of acetic acid derivatives with coumarin-based intermediates. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.
Mechanism of Action
The mechanism of action of isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
a) Propan-2-yl {[3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate (CAS 329225-85-6)
- Structure : Contains a 4-chlorophenyl group at position 3 and a single 4-oxo coumarin core.
- Key Differences: Lacks the bis-coumarin framework and methoxy group of the target compound.
- Molecular Weight : 372.8 g/mol (C₂₀H₁₇ClO₅).
b) Isopropyl 2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS 610765-01-0)
- Structure : Features a dihydrobenzodioxin substituent and ethyl/methyl groups on the coumarin.
- Key Differences : The dihydrobenzodioxin moiety introduces a fused aromatic system, altering π-π stacking interactions. The ethyl and methyl groups may reduce steric hindrance compared to the target compound’s methoxy group .
- Molecular Weight : ~436.4 g/mol (estimated from C₂₄H₂₄O₇).
c) Ethyl 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Structure: A monocoumarin with a methyl group at position 4 and an ethyl ester.
- Key Differences : Simpler structure with a single coumarin core. The ethyl ester confers lower lipophilicity (logP ~2.1) compared to the isopropyl group in the target compound .
- Synthesis : Prepared via K₂CO₃-mediated alkylation of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate (81–82% yield) .
Functional Group Modifications
a) 2-[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic Acid (CAS 428822-69-9)
- Structure : Carboxylic acid derivative with methyl and propyl substituents.
- Key Differences : The free carboxylic acid group increases hydrophilicity (logP ~1.5), contrasting with the esterified target compound. This modification impacts bioavailability and metabolic stability .
- Molecular Weight : 276.29 g/mol (C₁₅H₁₆O₅).
b) Ethyl 2-((6-((2-(2-Cyanoacetyl)hydrazono)methyl)-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate
- Structure: Includes a cyanoacetyl hydrazone side chain.
Biological Activity
Isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to a class of molecules known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C21H21O7
- Molecular Weight : 385.39 g/mol
- IUPAC Name : this compound
The presence of chromene and methoxy groups in its structure contributes to its biological activity, particularly in terms of antioxidant and anti-inflammatory properties.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Antioxidant Activity : Many chromene derivatives have shown significant antioxidant properties, which help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that these compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
- Anticancer Potential : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signaling Pathways : It can influence key signaling pathways like NF-kB and MAPK, which are critical in inflammation and cancer progression.
- Interaction with Cellular Targets : The compound may bind to specific cellular receptors or proteins, altering their function and leading to therapeutic effects.
Research Findings
Recent studies have highlighted the potential applications of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Study : A study demonstrated that a structurally similar compound reduced lipid peroxidation in rat liver cells, showcasing its potential as an antioxidant agent ( ).
- Cancer Cell Line Research : In vitro studies on human breast cancer cells indicated that the compound induced apoptosis via caspase activation, suggesting its role as a potential anticancer agent ( ).
- Anti-inflammatory Research : Another study showed that derivatives inhibited the production of pro-inflammatory cytokines in macrophages, supporting their use in treating inflammatory diseases ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
